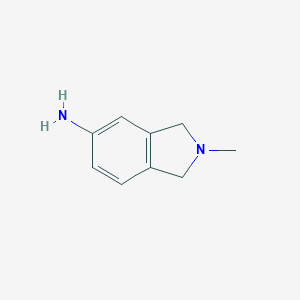

2-Methylisoindolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAXOPOSLBUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621234 | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158944-67-3 | |

| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylisoindolin-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methylisoindolin-5-amine

Abstract

This compound is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the isoindoline scaffold, a core structure found in numerous bioactive compounds, this molecule presents a unique combination of structural rigidity and versatile functional handles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and established applications. We will explore the molecule's role as a privileged scaffold in the design of novel therapeutics, particularly in oncology and inflammatory diseases, while also providing practical protocols and safety information for researchers.

Molecular Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group on the isoindoline nitrogen (position 2) and an amine group on the benzene ring (position 5). It is commonly handled in its dihydrochloride salt form to improve stability and solubility.[1][2]

| Property | Value | Source |

| IUPAC Name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | [2] |

| Synonyms | This compound | [1] |

| CAS Number | 943751-30-2 (Dihydrochloride Salt) | [1][2] |

| Molecular Formula | C₉H₁₂N₂ (Free Base) C₉H₁₄Cl₂N₂ (Dihydrochloride) | [1][3] |

| Molecular Weight | 148.21 g/mol (Free Base) 221.13 g/mol (Dihydrochloride) | [1][3] |

| SMILES | CN1CC2=CC=C(N)C=C2C1 (Free Base) | [2] |

| InChI Key | JLJVEVXJFOMIGF-UHFFFAOYSA-N (Free Base) | [2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in publicly accessible literature; however, a scientifically sound pathway can be constructed based on established organic chemistry principles and synthetic routes for analogous structures.[4] A common and effective strategy involves the N-methylation of a suitable isoindoline precursor followed by the reduction of a nitro group to the target primary amine.

Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, reliable reactions. The reduction of an aromatic nitro group is a classic and efficient method for introducing an amine functionality.[5] Performing the N-methylation prior to nitro reduction avoids potential side reactions associated with the free amine and simplifies purification. This multi-step process allows for clear checkpoints for characterization and purification, ensuring the integrity of the final product.

Representative Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis starting from 5-nitroisoindoline.

Step 1: N-Methylation of 5-Nitroisoindoline

-

Dissolve 5-nitroisoindoline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C in an ice bath.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-methyl-5-nitroisoindoline, via column chromatography on silica gel.

Step 2: Reduction of 2-Methyl-5-nitroisoindoline

-

Dissolve the purified 2-methyl-5-nitroisoindoline (1.0 eq) in a protic solvent like Methanol (MeOH) or Ethanol (EtOH).

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10% w/w), to the solution.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

If the dihydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through it or add a solution of HCl in isopropanol to precipitate the salt, which can then be collected by filtration.

Visualization of Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Analytical and Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

-

Chromatography: TLC is used for reaction monitoring, typically with a mobile phase of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing. Purification is achieved via flash column chromatography.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected [M+H]⁺ ion for the free base C₉H₁₂N₂ is approximately m/z 149.1073.[6]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretches for the primary amine (around 3300-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring (around 1600 cm⁻¹).[6]

Predicted NMR Spectroscopic Data

Predicted ¹H NMR (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the isoindoline CH₂ group. |

| ~ 6.5-6.7 | dd | 1H | Ar-H | Aromatic proton ortho to the -NH₂ group. |

| ~ 6.4-6.5 | d | 1H | Ar-H | Aromatic proton meta to the -NH₂ group. |

| ~ 4.0-4.2 | s | 4H | -CH₂-N-CH₂- | The two methylene groups of the isoindoline ring may appear as a singlet due to rapid conformational changes. |

| ~ 3.6-3.8 | br s | 2H | -NH₂ | Amine protons; signal is broad and its position is concentration-dependent. |

| ~ 2.5 | s | 3H | N-CH₃ | Singlet for the N-methyl group. |

Predicted ¹³C NMR (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 145-150 | Ar-C | Aromatic carbon attached to the -NH₂ group. |

| ~ 130-140 | Ar-C | Quaternary aromatic carbons of the fused ring system. |

| ~ 110-125 | Ar-CH | Aromatic carbons with attached protons. |

| ~ 55-60 | -CH₂-N | Methylene carbons of the isoindoline ring. |

| ~ 40-45 | N-CH₃ | Carbon of the N-methyl group. |

Relevance in Medicinal Chemistry and Drug Discovery

The isoindoline core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[5][7] This makes its derivatives, like this compound, highly valuable starting points for drug discovery programs.

A Versatile Synthon for Novel Therapeutics

The molecule possesses two key reactive sites: the primary aromatic amine at position 5 and the tertiary amine within the heterocyclic ring.

-

The Aromatic Amine: This group can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR).

-

The Bicyclic Scaffold: The rigid isoindoline core serves as a well-defined scaffold to orient these functional groups in three-dimensional space for optimal interaction with protein binding sites.

Potential Therapeutic Applications

Compounds containing the isoindoline or related indoline scaffold have shown promise in a variety of therapeutic areas:

-

Oncology: The isoindoline-1,3-dione (phthalimide) structure is central to immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used to treat multiple myeloma.[5]

-

Anti-Inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[4]

-

CNS Disorders: The rigid scaffold is also suitable for designing ligands that target receptors and enzymes in the central nervous system.

Visualization of Structure-Application Relationship

Caption: Relationship between the structure and its utility in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from data on similar amine-containing heterocyclic compounds.[8][9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its defined stereochemical structure, coupled with versatile functional groups, establishes it as a valuable building block for constructing complex molecular architectures. Its connection to the privileged isoindoline scaffold provides a strong rationale for its inclusion in discovery campaigns targeting a wide range of diseases, from cancer to chronic inflammation. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.

References

-

BLDpharm. N-Methyl-2,3-dihydro-1H-isoindol-5-amine.

-

ChemicalBook. 2-Methyl-d3-isoindolin-5-amine CAS#: 1937269-35-6.

-

BLDpharm. This compound dihydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Methylindoline.

-

Fisher Scientific. SAFETY DATA SHEET.

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

-

Chemspace. 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-5-nitroaniline.

-

Sigma-Aldrich. SAFETY DATA SHEET: Indoline.

-

Merck Millipore. SAFETY DATA SHEET.

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

-

National Institutes of Health. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.

-

Benchchem. 5-(Ethyl(methyl)amino)isoindolin-1-one.

Sources

- 1. 943751-30-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride - C9H14Cl2N2 | CSSB00000687458 [chem-space.com]

- 3. 1394961-20-6|N-Methyl-2,3-dihydro-1H-isoindol-5-amine|BLD Pharm [bldpharm.com]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 5-(Ethyl(methyl)amino)isoindolin-1-one | Benchchem [benchchem.com]

- 8. fishersci.it [fishersci.it]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Methylisoindolin-5-amine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of molecules, 2-Methylisoindolin-5-amine stands out as a key building block, offering a strategic point for derivatization and molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, a robust synthetic pathway, analytical characterization, and its emerging role in the landscape of drug discovery. As a senior application scientist, the aim is to present this information with both scientific rigor and practical insight, empowering researchers to leverage this versatile molecule in their own development programs.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . The structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group at the 2-position (the nitrogen atom of the pyrrolidine ring) and an amine group at the 5-position of the isoindoline core. The dihydrochloride salt of this compound is commonly available under the CAS number 943751-30-2.

The presence of both a secondary amine within the isoindoline ring system and a primary aromatic amine provides two distinct points for chemical modification. The aromatic amine can readily undergo reactions such as acylation, alkylation, and diazotization, while the secondary amine of the isoindoline ring can be involved in various coupling reactions. This dual functionality makes it a highly versatile intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | N/A |

| Molecular Weight | 148.21 g/mol | N/A |

| CAS Number (Dihydrochloride) | 943751-30-2 | N/A |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |

Synthesis of this compound: A Validated Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 5-nitroisoindoline. This pathway involves the N-methylation of the isoindoline nitrogen followed by the reduction of the nitro group to the desired primary amine. This approach is logical and ensures high yields and purity.

Step 1: Synthesis of 2-Methyl-5-nitroisoindoline

The first step is the N-methylation of 5-nitroisoindoline. This reaction is a standard nucleophilic substitution where the nitrogen atom of the isoindoline ring acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroisoindoline [Protocol adapted from similar methylation procedures for related compounds]

-

Reaction Setup: To a solution of 5-nitroisatin (1 equivalent) in a suitable aprotic polar solvent such as anhydrous dimethylformamide (DMF), add potassium carbonate (3 equivalents) as a base.

-

Methylation: To this stirred suspension, add methyl iodide (5 equivalents) dropwise at room temperature. The use of a slight excess of methyl iodide ensures complete conversion.

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and acidify with dilute hydrochloric acid.

-

Isolation: The resulting precipitate, 2-methyl-5-nitroisoindoline-1,3-dione, is collected by filtration, washed with water until neutral, and dried.[3]

Self-Validating Rationale: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproducts. Potassium carbonate is a mild and effective base for deprotonating the isoindoline nitrogen, activating it for nucleophilic attack. The acidic work-up ensures the precipitation of the product while removing any basic impurities.

Step 2: Reduction of 2-Methyl-5-nitroisoindoline to this compound

The second and final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.

Experimental Protocol: Reduction of 2-Methyl-5-nitroisoindoline [Protocol adapted from general nitro reduction methods][4]

-

Reaction Setup: Dissolve the 2-methyl-5-nitroisoindoline synthesized in the previous step in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the complete disappearance of the starting material.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Self-Validating Rationale: Catalytic hydrogenation is a widely used and reliable method for the reduction of nitro groups to amines.[4] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. The filtration through Celite is a standard and effective procedure for removing the heterogeneous catalyst.

Caption: Synthetic pathway to this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindoline ring, the methyl protons, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene protons of the isoindoline ring will likely appear as two singlets or a pair of coupled doublets around 4.0-4.5 ppm. The N-methyl group will give a characteristic singlet at approximately 2.5 ppm. The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbons of the isoindoline ring, and the methyl carbon. The aromatic carbons will resonate in the range of 110-150 ppm. The methylene carbons are expected around 50-60 ppm, and the N-methyl carbon will appear upfield, typically around 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) is expected at an m/z of 148. The fragmentation pattern will likely involve the loss of a methyl group or cleavage of the isoindoline ring, which can provide further structural information.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine (a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[5]

Caption: Workflow for the purification and analytical characterization.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine at the 5-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships (SAR).

While specific drugs directly derived from this compound are not prominently in the public domain, the broader class of isoindoline derivatives has shown significant promise in various therapeutic areas. For instance, derivatives of the related 5-aminoindoline scaffold are key components in the development of kinase inhibitors for cancer therapy.[8] The amino group provides a crucial vector for targeting the hinge region of protein kinases.

Potential Therapeutic Applications of this compound Derivatives:

-

Kinase Inhibitors: By acylating or alkylating the 5-amino group with appropriate pharmacophores, novel kinase inhibitors can be designed to target specific signaling pathways implicated in cancer and inflammatory diseases.[9]

-

GPCR Ligands: The isoindoline core can serve as a rigid scaffold for the synthesis of ligands for G-protein coupled receptors, which are involved in a vast array of physiological processes.

-

Antimicrobial Agents: The structural features of this compound can be incorporated into novel antimicrobial compounds.[10]

The synthesis of libraries of compounds based on the this compound core allows for high-throughput screening to identify novel hits for various biological targets. The straightforward and robust synthesis of this key intermediate facilitates the rapid exploration of chemical space in drug discovery programs.

Caption: Conceptual role in modulating a biological pathway.

Safety and Handling

As with all chemical reagents, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive compounds. Its straightforward two-step synthesis from readily available starting materials makes it an accessible intermediate for both academic and industrial research. The dual reactivity of its amino groups allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. As the demand for novel therapeutics continues to grow, the utility of well-designed scaffolds like this compound in accelerating the drug discovery process is undeniable. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their synthetic and medicinal chemistry programs.

References

-

Kovtun, Y. et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248. [Link]

- Kantor, S. (1986). Preparation of N-amino compounds. U.S.

-

Shestopalov, A. M. et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3195. [Link]

- Drewes, S. et al. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.

-

Kumar, D. et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2013, 861932. [Link]

- Drewes, S. et al. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

-

Reddy, K. S. et al. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, 46B, 1375-1379. [Link]

-

Al-Masoudi, N. A. et al. (2013). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-Methyl-5-(methylamino)isoindoline-1,3-dione. [Link]

-

Singh, R. et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

PrepChem. (n.d.). Synthesis of 1-amino-2-methylindoline. [Link]

-

Maccallini, C. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. [Link]

-

Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Journal of the American Chemical Society, 27(10), 1305-1316. [Link]

- Li, J. et al. (2020). Preparation method of 2-methylindoline.

-

Justia Patents. (2020). synthesis of 2-indolinone derivatives. [Link]

-

Reddy, K. S. et al. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. SciSpace. [Link]

-

Singh, R. et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(2), 333. [Link]

-

NIST. (n.d.). Benzenamine, 2-methyl-5-nitro-. [Link]

- Wang, Y. et al. (2021). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.

-

Maccallini, C. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

-

Gzella, A. K. et al. (2018). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. [Link]

-

D'Acunto, M. et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1423. [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

-

Zhuravlev, F. et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(15), 4945. [Link]

-

Saramet, G. et al. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][11][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][11][12]. Revue Roumaine de Chimie, 49(5), 415-417. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Vijayakumar, A. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-441. [Link]

-

Al-Majidi, S. M. H. et al. (2022). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 27(19), 6653. [Link]

-

Singh, R. et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Vijayakumar, A. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 396-441. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Kumar, D. et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications, 2013, 861932. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

-

El-Sayed, M. A. A. et al. (2023). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. Scientific Reports, 13, 20038. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. 2-METHYL-5-NITROINDOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Synthetic Pathways of 2-Methylisoindolin-5-amine

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for the preparation of 2-Methylisoindolin-5-amine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthetic reports for this specific molecule, this guide proposes a robust three-step sequence commencing with the nitration of isoindoline, followed by N-methylation, and culminating in the reduction of the nitro functional group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the underlying chemical principles.

Introduction

This compound is a substituted isoindoline derivative of significant interest in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications. The isoindoline core is a prevalent motif in numerous natural products and biologically active compounds.[1][2] The presence of a primary amino group at the 5-position and a methyl group on the nitrogen atom provides two key points for further chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures. This guide outlines a logical and efficient synthetic strategy to access this target molecule.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process that begins with the commercially available starting material, isoindoline. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Nitroisoindoline via Electrophilic Aromatic Substitution

The initial step involves the introduction of a nitro group onto the benzene ring of the isoindoline scaffold. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanistic Rationale

The nitration of aromatic compounds typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The isoindoline ring system is activated towards electrophilic substitution, and the substitution pattern is directed by the existing substituents. The secondary amine in the five-membered ring is an ortho-, para-director. However, under strongly acidic conditions, the amine will be protonated, becoming a meta-directing group. To achieve substitution at the 5-position (para to the point of fusion), careful control of reaction conditions is crucial. A milder nitrating agent or protection of the amine may be necessary to favor the desired isomer. A common method for the nitration of similar indole-based systems involves the use of a nitrate salt in the presence of a strong acid.[3]

Caption: Simplified mechanism of electrophilic nitration.

Experimental Protocol

Materials:

-

Isoindoline

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add isoindoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Once the isoindoline has completely dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoindoline.

-

The product can be further purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Methyl-5-nitroisoindoline via N-Alkylation

The second step involves the introduction of a methyl group onto the nitrogen atom of 5-nitroisoindoline. This is a standard nucleophilic substitution reaction.

Mechanistic Rationale

The nitrogen atom of the secondary amine in 5-nitroisoindoline is nucleophilic and can react with an electrophilic methylating agent, such as methyl iodide. The reaction proceeds via an SN2 mechanism. A base is typically required to deprotonate the nitrogen atom, increasing its nucleophilicity, or to neutralize the hydroiodic acid byproduct formed during the reaction.[4] Common bases for this transformation include potassium carbonate or triethylamine.

Caption: Workflow for the N-methylation of 5-nitroisoindoline.

Experimental Protocol

Materials:

-

5-Nitroisoindoline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetone or acetonitrile

-

Celite

Procedure:

-

To a solution of 5-nitroisoindoline in anhydrous acetone, add potassium carbonate.

-

To this suspension, add methyl iodide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Wash the Celite pad with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford pure 2-methyl-5-nitroisoindoline.

Step 3: Synthesis of this compound via Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and well-established transformation in organic synthesis.

Mechanistic Rationale

Several methods are available for the reduction of aromatic nitro compounds. Two of the most common and reliable methods are catalytic hydrogenation and chemical reduction with metals in acidic media.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate.[5][6] This is often a clean and high-yielding method.

-

Chemical Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in an acidic medium is also a widely used reagent for this transformation.[7][8]

Experimental Protocols

Materials:

-

2-Methyl-5-nitroisoindoline

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 2-methyl-5-nitroisoindoline in methanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Materials:

-

2-Methyl-5-nitroisoindoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

Procedure:

-

Dissolve 2-methyl-5-nitroisoindoline in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize by adding a 5 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Further purification can be achieved by column chromatography.

Data Summary

The following table summarizes the proposed reaction conditions for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Nitration | KNO₃, H₂SO₄ | - | 0-10 °C | Moderate to Good |

| 2 | N-Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | Good to Excellent |

| 3A | Reduction (Hydrogenation) | 10% Pd/C, H₂ | Methanol | Room Temp. | Excellent |

| 3B | Reduction (Chemical) | SnCl₂·2H₂O, HCl | Ethanol | Reflux | Good |

Conclusion

This technical guide has detailed a logical and experimentally viable three-step synthetic pathway to this compound. The described route utilizes well-established and reliable chemical transformations, including electrophilic nitration, N-alkylation, and nitro group reduction. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this important building block, enabling further exploration of its utility in the development of novel therapeutic agents.

References

- Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010). A Practical, One-Pot Synthesis of N-Substituted Isoindolinones. Synlett, 2010(19), 3008-3010.

- Liotta, D. (Ed.). (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2356–2403.

-

Wikipedia. (n.d.). Isoindoline. Retrieved from [Link]

- Loska, R. (2017). The synthesis and reactions of isoindole N-oxides. Arkivoc, 2017(part i), 264-291.

- Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(11), 14250-14259.

- Hofmann, A. W. (1850). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 140, 93-131.

- Reddy, K. S., et al. (2007). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 46B(5), 852-856.

- Wang, Z., et al. (2015). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 80(1), 512-520.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Baik, M. H., et al. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.

- Wang, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(7), 2134-2143.

- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- r/chemhelp. (2021, July 20).

- Lavrenov, S. N., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 2002(03), 320-322.

- PubChem. (n.d.). Methyl isoindoline-5-carboxylate.

- Guidechem. (n.d.). How is 5-Nitroindoline prepared?.

- ScienceMadness. (2011, May 24). Pd/C H2-gas reduction of ß-nitrostyrenes.

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- LibreTexts. (2024, July 30). 24.8: Reactions of Amines.

- ChemicalBook. (n.d.). 2-METHYL-5-NITROINDOLE synthesis.

- Bogert, M. T., & Seil, H. A. (1905). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines. Journal of the American Chemical Society, 27(10), 1305-1317.

- Kurosu, M., et al. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters, 47(28), 4871-4875.

- Wang, X., et al. (2016). Selective gas phase hydrogenation of nitroarenes over Mo2C-supported Au–Pd. Catalysis Science & Technology, 6(18), 6935-6946.

- Google Patents. (n.d.).

- Experts@Minnesota. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

- PubMed. (1982). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. Biochemical Pharmacology, 31(16), 2689-2691.

- Request PDF. (n.d.).

- J-Stage. (1978). Selective Reduction of Aromatic Nitro Compounds with Sodium Borohydride-Stannous Chloride. Chemical and Pharmaceutical Bulletin, 26(5), 1558-1563.

- CCS Chemistry. (2025, July 11).

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction.

- Oakwood Chemical. (n.d.). 5-Nitroisoindoline-1,3-dione.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Spectroscopic Characterization of 2-Methylisoindolin-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methylisoindolin-5-amine, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We provide detailed theoretical data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with validated experimental protocols for data acquisition. The causality behind experimental design and the logic of spectral interpretation are explained to offer a field-proven perspective for researchers, scientists, and drug development professionals. This guide serves as a self-validating system for the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound

This compound belongs to the isoindoline class of bicyclic amines, a scaffold of significant interest in pharmaceutical research. The presence of both a tertiary amine within the heterocyclic ring and a primary aromatic amine substituent makes it a versatile building block. The primary amine at the 5-position offers a reactive handle for derivatization, enabling its incorporation into larger, more complex molecules. Isoindoline derivatives have been explored for a range of biological activities, and understanding the precise spectroscopic signature of key intermediates like this compound is paramount for ensuring the structural integrity of final compounds in drug discovery pipelines.

This guide provides the foundational spectroscopic data and methodologies required for its unambiguous identification.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the complete and efficient spectroscopic characterization of a molecule. The process begins with simpler, functional group identification techniques like IR spectroscopy, followed by detailed structural mapping using high-resolution NMR, and finally, confirmation of molecular weight and fragmentation patterns through mass spectrometry.

Caption: Workflow for Spectroscopic Analysis.

The core structure of this compound is presented below with systematic numbering to facilitate NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of its structure.

Expertise & Causality: Experimental Protocol Design

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR into a clean vial.[1]

-

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for moderately polar organic compounds.[1] However, the primary amine protons may exchange with residual water or undergo rapid exchange, leading to broad or unobservable signals.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative; it forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more diagnostic peaks.[3] We will proceed with DMSO-d₆ for this predictive analysis.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal reference at 0.00 ppm. If not present, a small amount can be added.

-

Transfer: Using a pipette with a cotton filter, transfer the solution to a 5 mm NMR tube.[1]

-

Data Acquisition (400 MHz Spectrometer):

-

¹H NMR: Acquire data using a standard single-pulse program. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. Key parameters include a spectral width of 0 to 160 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Correlation |

| a | ~6.95 | d, J ≈ 8.0 Hz | 1H | H-7 | Ortho to the electron-donating NH₂ group, shielded. Coupled to H-6. |

| b | ~6.50 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6 | Ortho and para to electron-donating groups (NH₂ and N-alkyl), highly shielded. Coupled to H-7 and H-4. |

| c | ~6.45 | d, J ≈ 2.0 Hz | 1H | H-4 | Meta to the NH₂ group, ortho to the N-alkyl group. Coupled to H-6. |

| d | ~4.90 | s | 2H | -NH₂ | The chemical shift of amine protons is variable. In DMSO-d₆, a distinct, somewhat broad singlet is expected. |

| e | ~3.90 | s | 4H | H-1, H-3 (-CH₂-N-CH₂-) | Benzylic protons adjacent to a tertiary nitrogen. Expected to be a singlet due to magnetic equivalence. |

| f | ~2.40 | s | 3H | -N-CH₃ | Aliphatic protons on a nitrogen atom. Appears as a sharp singlet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C-5 | Aromatic carbon directly attached to the -NH₂ group, significantly deshielded by nitrogen but also influenced by its electron-donating character. |

| ~138.0 | C-7a | Quaternary aromatic carbon at the ring junction. |

| ~128.0 | C-3a | Quaternary aromatic carbon at the ring junction, adjacent to the N-CH₃ group. |

| ~122.0 | C-7 | Aromatic CH ortho to the -NH₂ group. |

| ~113.0 | C-6 | Aromatic CH ortho to the -NH₂ group and para to the isoindoline nitrogen. |

| ~112.0 | C-4 | Aromatic CH meta to the -NH₂ group. |

| ~60.0 | C-1, C-3 | Aliphatic carbons of the isoindoline ring, adjacent to the tertiary nitrogen. |

| ~45.0 | -N-CH₃ | Aliphatic carbon of the N-methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers corroborating structural evidence.

Expertise & Causality: Ionization Method Selection

For a relatively small, polar molecule like this compound, several ionization methods are suitable.

-

Electron Ionization (EI): A classic, "hard" ionization technique that bombards the sample with high-energy electrons.[4] It is highly effective for small, volatile compounds and provides a rich fragmentation pattern that can be compared against libraries.[4][5] This is a strong choice for structural confirmation.

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules.[4] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.[6]

Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any volatile impurities before it enters the MS.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a suitable temperature program to ensure the compound elutes as a sharp peak (e.g., start at 50°C, ramp to 250°C).

-

MS Acquisition: The mass spectrometer will be operated in EI mode, typically at 70 eV.[6] The analyzer (e.g., a quadrupole) will scan a mass range from m/z 30 to 250.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₁₂N₂

-

Exact Mass: 148.1000 g/mol

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), therefore, its molecular ion (M⁺) will have an even mass-to-charge ratio (m/z).[7]

-

Predicted Molecular Ion: A strong peak is expected at m/z = 148 .

Predicted Fragmentation Pattern:

-

m/z = 133 (Base Peak): Loss of a methyl radical (•CH₃) from the molecular ion. This results in a stable, resonance-stabilized cation, which is a very common fragmentation pathway for N-methyl amines.

-

m/z = 118: Subsequent loss of another methyl radical or cleavage within the five-membered ring.

-

m/z = 104: Fragmentation involving the loss of the amine group and rearrangement.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule.

Expertise & Causality: Sample Preparation

For a solid sample, the KBr pellet method is a robust choice for obtaining a high-quality spectrum.[8]

Protocol: FTIR Spectroscopy using KBr Pellet

-

Grinding: In an agate mortar and pestle, finely grind a small amount (1-2 mg) of this compound.[9]

-

Mixing: Add ~100 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8][9] The fine grinding is crucial to reduce scattering of the IR beam.[9]

-

Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[8]

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |

| 3050 - 3010 | Medium-Weak | Aromatic C-H Stretch | Ar-H |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃, -CH₂- |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1450 | Medium (multiple bands) | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | Aromatic C-N Stretch | Ar-N |

| 1250 - 1020 | Medium | Aliphatic C-N Stretch | R-N |

| 910 - 670 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

Interpretation: The IR spectrum is expected to be dominated by features of the primary aromatic amine. The presence of two distinct bands in the N-H stretching region (3450-3350 cm⁻¹) is a key indicator of the -NH₂ group.[10][11][12] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the structure is an isoindoline and not an isoindolinone.

Conclusion

The comprehensive, multi-technique spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data collectively create a unique fingerprint for the molecule. By following the outlined experimental protocols, researchers can reliably acquire high-quality data. The detailed interpretation of this data, grounded in established spectroscopic principles, enables the unambiguous verification of the molecular structure, ensuring the integrity of this valuable building block in research and development applications.

References

- 1. 2-Methylisoindoline | C9H11N | CID 247496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. 2-Methylindoline [webbook.nist.gov]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | C10H14N2 | CID 14171269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2307-00-8|5-Amino-2-methylisoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

The Untapped Potential of 2-Methylisoindolin-5-amine: A Technical Guide for Medicinal Chemistry

Introduction: The Isoindoline Scaffold as a Privileged Starting Point in Drug Discovery

The isoindoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional geometry for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. While many successful drugs are derived from oxidized isoindoline cores, such as the isoindolin-1-one in Lenalidomide or the isoindoline-1,3-dione in Pomalidomide, the fully reduced isoindoline scaffold remains a comparatively underexplored chemical space teeming with potential.[1] This guide focuses on a particularly promising, yet underutilized, building block: 2-Methylisoindolin-5-amine .

This molecule possesses three key features that make it an attractive starting point for medicinal chemistry campaigns:

-

A Saturated Bicyclic Core: The non-aromatic isoindoline ring system offers conformational flexibility, which can be exploited to achieve optimal binding to protein targets.

-

An N-Methyl Group: This modification can enhance metabolic stability and influence the compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.

-

A Primary Aromatic Amine: The 5-amino group serves as a versatile chemical handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.

This technical guide will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its promise as a scaffold for novel central nervous system (CNS) agents. We will explore its bioisosteric relationship with well-known pharmacophores, propose synthetic strategies, and provide detailed experimental protocols for its derivatization and evaluation.

Potential Therapeutic Applications: A Bioisosteric Approach to CNS Drug Design

While direct pharmacological data on this compound is not extensively reported, its structural similarity to other CNS-active scaffolds, such as aminoindanes and aminotetralins, provides a strong rationale for its exploration in neuroscience drug discovery. This concept of bioisosterism , where one functional group or scaffold is replaced by another with similar steric and electronic properties to enhance desired pharmacological effects, is a cornerstone of modern medicinal chemistry.

Modulation of Dopaminergic and Serotonergic Pathways

Substituted aminoindanes and aminotetralins are well-documented modulators of monoamine neurotransmitter systems.[3] Many of these compounds act as releasing agents or reuptake inhibitors of dopamine, norepinephrine, and serotonin, making them relevant for the treatment of a range of psychiatric and neurological disorders.[4]

Given the structural overlap, it is highly probable that derivatives of this compound will exhibit similar activities. In fact, a study on a series of 5-substituted-2,3-dihydro-1H-isoindoles (the core of our target molecule) revealed compounds with high affinity and selectivity for the dopamine D3 receptor , a key target in the treatment of schizophrenia, substance abuse, and Parkinson's disease.[5]

The potential CNS applications for derivatives of this compound are summarized in the table below:

| Potential Therapeutic Area | Specific Biological Target(s) | Rationale based on Bioisosterism |

| Depression & Anxiety | Serotonin Transporter (SERT), Dopamine D2/D3 Receptors | Aminoindanes are known to be potent serotonin releasing agents.[3][6][7] The isoindoline scaffold has been shown to bind to dopamine D3 receptors.[5] |

| Parkinson's Disease | Dopamine D2/D3 Receptor Agonists | 2-aminotetralins are potent dopamine receptor agonists.[8] The isoindoline core is a known D3 receptor ligand.[5] |

| Schizophrenia | Dopamine D3 Receptor Antagonists | The D3 receptor is a validated target for antipsychotic drug development.[5] |

| Substance Abuse & Addiction | Dopamine D3 Receptor Antagonists/Partial Agonists | Modulating the dopamine reward pathway via D3 receptors is a promising strategy for addiction therapy.[5] |

The proposed interaction of a hypothetical this compound derivative with the dopaminergic signaling pathway is illustrated in the following diagram:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Derivatization of this compound via Reductive Amination

The 5-amino group is a prime site for derivatization to explore SAR. Reductive amination is a robust and versatile method for introducing a wide variety of substituents.

Objective: To synthesize a library of N-substituted derivatives of this compound for biological screening.

Materials:

-

This compound hydrochloride

-

A selection of aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, cyclohexanone)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Free-Basing the Amine:

-

To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

-

Imine Formation:

-

To the solution of the free amine, add the desired aldehyde or ketone (1.05 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

-

-

Reduction to the Secondary Amine:

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted this compound derivative.

-

-

Characterization:

-

Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Conclusion and Future Directions

This compound represents a promising and under-explored scaffold in medicinal chemistry. Its structural relationship to known CNS-active compounds, combined with its synthetic accessibility and the versatility of its primary amine functional group, makes it an ideal candidate for the development of novel therapeutics, particularly for neurological and psychiatric disorders. The logical next steps for researchers interested in this scaffold would be to:

-

Synthesize and characterize this compound and a focused library of its derivatives.

-

Perform in vitro screening of the synthesized compounds against a panel of CNS targets, including dopamine and serotonin receptors and transporters.

-

Conduct in vivo studies on promising lead compounds to evaluate their pharmacokinetic properties and efficacy in relevant animal models of CNS disorders.

By leveraging the principles of bioisosterism and established synthetic methodologies, the full potential of the this compound scaffold can be unlocked, paving the way for the discovery of next-generation medicines.

References

- Ilhan, M., Long, J. P., & Cannon, J. G. (1976). Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities. Archives Internationales de Pharmacodynamie et de Thérapie, 223(2), 215–222.

- Lemoine, D., et al. (2013). Conformationally Selective 2-Aminotetralin Ligands Targeting the α2A- and α2C-Adrenergic Receptors. ACS Chemical Neuroscience, 4(10), 1347-1358.

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.

- Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2021). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 148, 104722.

- Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). Copper-Catalyzed Intramolecular Amination of C(sp3)–H Bonds of 2-Alkyl-N-substituted Benzamides toward Isoindolinones. Organic Letters, 14(7), 1876–1879.

- Fries, D. S., & Bertelli, D. J. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of Medicinal Chemistry, 25(3), 216–220.

- Austin, N. E., et al. (2001). Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 11(5), 685-688.

- Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Controllable Electrochemical Reduction of Cyclic Imides for the Synthesis of Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302.

- Anonymous. (2023). 2-Aminotetralin-2-carboxylic acid. Smolecule.

- Anonymous. (n.d.). 2-Aminoindan hydrochloride. Chem-Impex.

- Solomons, E., & Sam, J. (1962). 2-Aminoindans of pharmacological interest. Journal of Medicinal Chemistry, 5(5), 1102-1105.

- Wikipedia contributors. (2023). Substituted 2-aminoindane. Wikipedia, The Free Encyclopedia.

- Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.

- Sainsbury, P. D., Kicman, A. T., Archer, R. P., King, L. A., & Braithwaite, R. A. (2011). Aminoindanes—the next wave of ‘legal highs’?. Drug Testing and Analysis, 3(7-8), 479-482.

- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Haase, J., & Brown, E. (2015). Integrating the monoamine, neurotrophin and cytokine hypotheses of depression--a central role for the serotonin transporter?. Pharmacology & Therapeutics, 147, 1-11.

- White, K. J., Walline, C. C., & Barker, E. L. (2005). Serotonin transporters: implications for antidepressant drug development. AAPS Journal, 7(2), E421–E433.

- Huang, Y., et al. (2005). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 382(4), 1046-1053.

- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.

- Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

- 1. preprints.org [preprints.org]

- 2. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrating the monoamine, neurotrophin and cytokine hypotheses of depression--a central role for the serotonin transporter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin transporters: Implications for antidepressant drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CNS Targets [chemdiv.com]

The Versatile Scaffold: 2-Methylisoindolin-5-amine as a Pivotal Building Block for Heterocyclic Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Core

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the strategic selection of foundational building blocks is paramount to successful discovery campaigns. Among these, 2-Methylisoindolin-5-amine has emerged as a versatile and highly valuable scaffold. Its unique structural features—a bicyclic isoindoline core, a reactive primary amine, and a strategic methylation—offer a trifecta of opportunities for the synthesis of a diverse array of complex heterocyclic systems. This guide provides a comprehensive technical overview of the utility of this compound, delving into its synthesis, reactivity, and application in the construction of medicinally relevant heterocyclic frameworks.

Core Attributes of this compound: A Structural and Reactivity Perspective

The synthetic utility of this compound stems from its distinct chemical personality. The isoindoline nucleus provides a rigid, three-dimensional framework, a desirable feature for optimizing ligand-receptor interactions in drug design. The secondary amine within the isoindoline ring is relatively non-basic and typically unreactive under many conditions, allowing for selective functionalization at the exocyclic primary amine.

The key reactive handle is the 5-amino group. As a primary aromatic amine, it serves as a potent nucleophile and a precursor for a multitude of classical and modern organic transformations. Its reactivity is modulated by the electron-donating nature of the isoindoline ring system, making it amenable to a wide range of electrophilic substitution and condensation reactions. The N-methyl group at the 2-position of the isoindoline ring enhances solubility and can influence the conformational preferences of the resulting heterocyclic adducts, a subtle yet critical factor in modulating biological activity.

Synthetic Pathways to Fused Heterocyclic Systems

The strategic placement of the amino group on the 2-methylisoindoline core makes it an ideal starting material for the construction of fused polycyclic heterocyclic systems. These reactions typically involve the formation of one or more new rings appended to the isoindoline framework.

Synthesis of Benzo[f]imidazo[1,2-a]quinoxaline Derivatives

One of the most powerful applications of this compound is in the synthesis of fused quinoxaline and imidazole systems. Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for quinoxaline synthesis.[1][2][3] While this compound is not a traditional 1,2-diamine, its reactivity allows for the construction of more complex, fused systems.

A plausible and synthetically valuable transformation involves a multi-step, one-pot reaction sequence. For instance, the initial reaction of this compound with an α-haloketone would lead to the formation of an α-aminoketone intermediate. This intermediate can then undergo intramolecular cyclization and subsequent aromatization to yield a fused imidazole ring. Further reaction with another dicarbonyl compound could then lead to the formation of a quinoxaline ring fused to the newly formed imidazole.

Conceptual Experimental Protocol: Synthesis of a Fused Imidazoquinoxaline System

-

Step 1: Alkylation. To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, is added a base like potassium carbonate (2.0 eq). An α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq) is then added, and the mixture is heated to facilitate the nucleophilic substitution.

-

Step 2: Intramolecular Cyclization and Aromatization. Upon completion of the alkylation, a dehydrating agent or an oxidizing agent can be added to promote the cyclization of the intermediate and subsequent aromatization to form the fused imidazole ring.

-

Step 3: Quinoxaline Formation. The resulting fused imidazole with a vicinal diamine equivalent can then be reacted with a 1,2-dicarbonyl compound (e.g., benzil) in the presence of an acid catalyst (e.g., acetic acid) to construct the quinoxaline ring.

Logical Workflow for Fused Imidazoquinoxaline Synthesis

Caption: Conceptual workflow for the synthesis of fused imidazoquinoxalines.

Construction of Fused Benzimidazoles